![molecular formula C23H22N4O5S B2602140 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide CAS No. 894040-17-6](/img/structure/B2602140.png)
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxol-5-ylmethyl group, which is a benzene ring fused to a 1,3-dioxole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a benzene ring fused to a 1,3-dioxole ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Advanced Glycation End-Products (AGEs) Research
Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs) in biological systems. AGEs, such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others, are associated with complications in diabetes and some neurodegenerative diseases. MG is found in foodstuffs and is also formed endogenously in organisms. The study of compounds related to the query could contribute to understanding the biochemical pathways of AGE formation and their implications for health (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial and Anti-Inflammatory Agents
Compounds derived from similar chemical structures have shown promising results as antimicrobial and anti-inflammatory agents. The synthesis and evaluation of novel derivatives have been an area of active research. These compounds have been screened for their biological activities, including their potential as cyclooxygenase inhibitors and their effectiveness in providing analgesic and anti-inflammatory effects. Such studies contribute to the development of new therapeutic agents with specific mechanisms of action against microbial infections and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Research into the synthesis of novel compounds with structural similarities has also explored their potential anticancer activities. The development and evaluation of these compounds involve assessing their cytotoxic effects on various cancer cell lines. This line of research is vital for identifying new chemotherapeutic agents that can offer more effective and targeted cancer treatment options. The study of how these compounds interact with cancer cells can provide insights into their mechanisms of action and pave the way for the development of novel anticancer drugs (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Zukünftige Richtungen
The future directions for this compound could include further exploration of its potential pharmaceutical applications, given the reported antibacterial activity of similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-14-3-6-16(7-4-14)26-21(29)17-11-25-23(27(2)22(17)30)33-12-20(28)24-10-15-5-8-18-19(9-15)32-13-31-18/h3-9,11H,10,12-13H2,1-2H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIVMDYXEAVEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.